molecular formula C18H20ClN3O5 B4937068 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide

Cat. No. B4937068
M. Wt: 393.8 g/mol
InChI Key: XGEXHLPBKYLOQS-UHFFFAOYSA-N
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Description

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized by scientists at Pfizer in the early 1990s and has since been used extensively in scientific research.

Mechanism of Action

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide is a selective inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. Additionally, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide has been used to study the role of EGFR in various physiological processes, including wound healing and tissue regeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide is its selectivity for EGFR tyrosine kinase activity, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, like all experimental tools, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide has its limitations. For example, its efficacy may vary depending on the cell type and experimental conditions used. Additionally, the use of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide may not fully recapitulate the effects of genetic or pharmacological inhibition of EGFR.

Future Directions

There are several future directions for the use of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways, including EGFR. Another area of interest is the identification of biomarkers that can predict response to EGFR-targeted therapies, which could help to optimize patient selection and treatment strategies. Finally, the development of more potent and selective EGFR inhibitors, including N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide derivatives, is an active area of research.

Synthesis Methods

The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide involves several steps, including the reaction of 2-chloro-4-nitroaniline with 3-aminopropyltrimethoxysilane, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide has been widely used in scientific research as a tool to study the role of epidermal growth factor receptor (EGFR) in various cellular processes. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5/c1-26-16-7-4-12(10-17(16)27-2)18(23)21-9-3-8-20-15-6-5-13(22(24)25)11-14(15)19/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEXHLPBKYLOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6113562

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